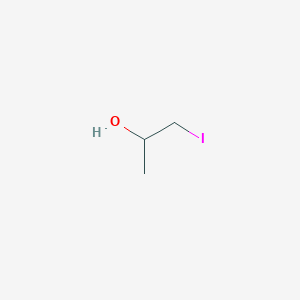

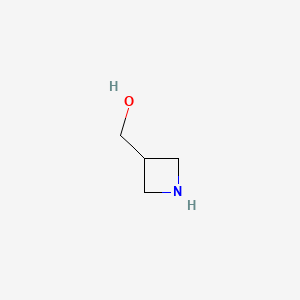

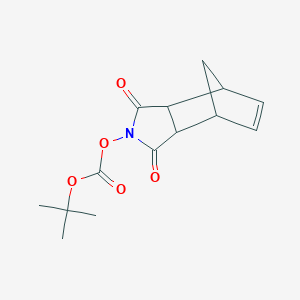

![molecular formula C15H22N2 B1282412 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine CAS No. 76272-99-6](/img/structure/B1282412.png)

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine

概要

説明

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine is a structural motif found in various synthetic compounds that have potential applications in medicinal chemistry and drug discovery. The azabicyclo[3.3.1]nonane scaffold is a rigid dipeptide mimetic, which makes it a useful tool for structure-activity studies in peptide-based drug discovery .

Synthesis Analysis

The synthesis of azabicyclo[3.3.1]nonane derivatives has been reported through various methods. One approach involves the efficient synthesis of diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane from methyl N-Boc-pyroglutamate, which is then converted into the fused ring system . Another method describes a multicomponent cascade reaction starting from 3-formylchromones to produce functionalized 9-azabicyclo[3.3.1]nonane derivatives suitable for combinatorial and parallel syntheses . Additionally, sequential 'condensation–iodolactonization' reactions have been used to synthesize functionalized 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones .

Molecular Structure Analysis

The molecular structure of azabicyclo[3.3.1]nonane derivatives has been studied using various spectroscopic techniques. For instance, a series of benzimidazole and benzothiazole carbamates derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-ol were analyzed by IR, Raman, 1H, and 13C NMR spectroscopy, revealing a preferred flattened chair-chair conformation . The tautomerism of 9-azabicyclo[4.2.1]nonan-1-ols and their derivatives has also been investigated, showing an equilibrium with corresponding aminocyclooctanones .

Chemical Reactions Analysis

Azabicyclo[3.3.1]nonane derivatives undergo various chemical reactions to yield a range of functionalized compounds. For example, catalytic hydrogenation of oxime derivatives over Raney nickel produced 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which were further converted into amides, Schiff bases, and isothiocyanates . The synthesis of 2,6,9-triazabicyclo[3.3.1]nonanes through a formal [4+4] reaction of unsaturated imines mediated by primary amines has also been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclo[3.3.1]nonane derivatives are influenced by their molecular structure. For instance, the crystal structure of 2,4-bis(2-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one is stabilized by intermolecular N—H⋯π interactions, and the molecule adopts a double chair conformation with equatorial orientations of the 2-methoxyphenyl substituents . The conformational preferences and the presence of intramolecular hydrogen bonding in benzimidazole carbamates have been observed through spectroscopic data .

科学的研究の応用

-

Organic & Biomolecular Chemistry

- Application : The structural motif of an indole-fused azabicyclo [3.3.1]nonane is common in many biologically significant indole-based natural products .

- Method : A radical-based strategy was reported to construct an indole-fused azabicyclo [3.3.1]nonane structural framework. Although the initial attempt to use a Cp 2 TiCl-mediated radical cyclization method was unsuccessful, an alternative approach using a SmI 2 -mediated radical cyclization protocol was effective .

- Results : The alternative approach enabled the desired ring closure, leading to the target indole-fused azabicyclo [3.3.1]nonane ring system .

-

Catalytic Oxidation

- Application : 9-Azabicyclo [3.3.1]nonane N -oxyl (ABNO) may be employed for the aerobic oxidation of alcohols .

- Method : It is used as a catalytic oxidant for copper-catalyzed greener oxidation of alcohols under aerobic conditions .

- Results : The results or outcomes of this application were not specified in the source .

-

Synthesis of 3-Substituted 3-Azabicyclo-[3.3.1]nonan-9-amines

- Application : Catalytic hydrogenation of 3-benzyl- and 3- tert -butoxycarbonyl-3-azabicyclo [3.3.1]nonan-9-one oximes over Raney nickel gave the corresponding 3-substituted 3-azabicyclo [3.3.1]nonan-9-amines .

- Method : The 3-substituted 3-azabicyclo [3.3.1]nonan-9-amines were converted into amides via reactions with acetyl and chloroacetyl chlorides and maleic and succinic anhydrides, into Schiff bases by condensation with benzaldehyde and 4-chlorobenzaldehyde, and into isothiocyanates by treatment with thiophosgene in the presence of K 2 CO 3 .

- Results : 3-Benzyl- and 3- tert -butoxycarbonyl-3-azabicyclo- [3.3.1]nonan-9-yl isothiocyanates readily reacted with methanol, aniline, and sodium azide to produce methyl thiocarbamate, thiourea, and dihydrotetrazole-5-thione derivatives having a 3-azabicyclo [3.3.1]nonane fragment .

-

PowerPoint Presentation

- Application : “9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one” is used in PowerPoint presentations for educational purposes .

- Method : The compound is used as an example in presentations to explain certain chemical structures and reactions .

- Results : The results or outcomes of this application were not specified in the source .

-

Chemical Synthesis

- Application : “9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine” is used in the synthesis of various chemical compounds .

- Method : The compound is used as a starting material in the synthesis of various other compounds. The specific methods of synthesis depend on the target compound .

- Results : The results or outcomes of this application were not specified in the source .

-

Reductive Amination

- Application : “3-substituted 3-azabicyclo[3.3.1]nonan-9-ones” are used in reductive amination reactions .

- Method : The reaction involves the condensation of “3-substituted 3-azabicyclo[3.3.1]nonan-9-ones” with hydroxylamine and hydrazine hydrate .

- Results : The reaction produces the corresponding oximes, hydrazones, and azine .

-

Educational Use in Presentations

- Application : “9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one” is used in PowerPoint presentations for educational purposes .

- Method : The compound is used as an example in presentations to explain certain chemical structures and reactions .

- Results : The results or outcomes of this application were not specified in the source .

-

Chemical Synthesis

- Application : “9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine” is used in the synthesis of various chemical compounds .

- Method : The compound is used as a starting material in the synthesis of various other compounds. The specific methods of synthesis depend on the target compound .

- Results : The results or outcomes of this application were not specified in the source .

-

Reductive Amination

- Application : “3-substituted 3-azabicyclo[3.3.1]nonan-9-ones” are used in reductive amination reactions .

- Method : The reaction involves the condensation of “3-substituted 3-azabicyclo[3.3.1]nonan-9-ones” with hydroxylamine and hydrazine hydrate .

- Results : The reaction produces the corresponding oximes, hydrazones, and azine .

将来の方向性

特性

IUPAC Name |

9-benzyl-9-azabicyclo[3.3.1]nonan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c16-13-9-14-7-4-8-15(10-13)17(14)11-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEVJKJUENNRQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC(C1)N2CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30524981 | |

| Record name | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30524981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine | |

CAS RN |

76272-99-6 | |

| Record name | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30524981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

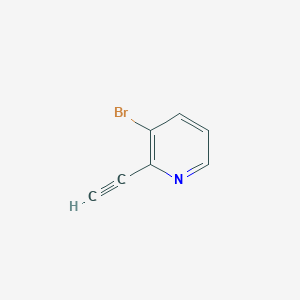

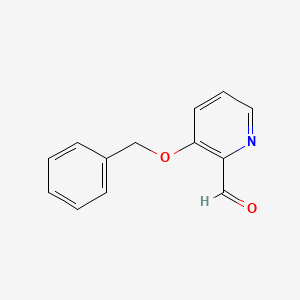

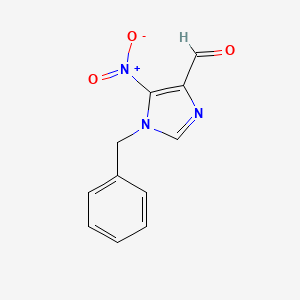

![4-[Ethyl(methyl)amino]benzaldehyde](/img/structure/B1282353.png)